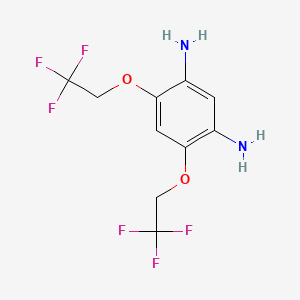

![molecular formula C14H10N4O3 B5521198 3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that belongs to the class of oxadiazoles, which are known for their various biological and chemical properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxadiazole compounds typically involves multi-step chemical reactions starting from readily available reagents. For example, the synthesis of a fused, tricyclic pyridine-based material involved azidonation and ring closure reactions, leading to a compound with a high density and good detonation properties (Ma et al., 2018). Similar methodologies might be applied in the synthesis of 3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined using techniques such as X-ray diffraction. These compounds typically exhibit interesting structural features, including the arrangement of substituent groups and the overall molecular conformation. For instance, certain oxadiazole compounds demonstrate orthogonal arrangements of substituent rings and exhibit crystalline structures stabilized by hydrogen interactions (Zonouz et al., 2010).

Chemical Reactions and Properties

Oxadiazole compounds are known to undergo various chemical reactions, contributing to their diverse chemical properties. For example, reactions with aromatic diazonium salts, active methylene compounds, and hydroxylamine hydrochloride can lead to the formation of different derivatives, such as pyridazine, oxadiazole, and triazole derivatives (Abdallah et al., 2007).

Physical Properties Analysis

The physical properties of oxadiazole compounds, such as their crystalline structures and hydrogen bonding patterns, can significantly influence their overall behavior and potential applications. For example, certain compounds form dimers or chains through hydrogen bonding, affecting their solubility and stability (Quiroga et al., 2010).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are influenced by their molecular structure and substituents. These compounds often exhibit interesting reactivity patterns, such as rearrangements to form different heterocyclic structures under specific conditions (Khalafy et al., 2002). Additionally, the presence of substituents like the nitro group can affect the electron-donating or withdrawing characteristics of the molecule, influencing its reactivity and interactions.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

COMT Inhibition for Parkinson's Disease Therapy

One notable application involves the design and evaluation of novel nitrocatechol-substituted heterocycles for inhibiting catechol-O-methyltransferase (COMT), a therapeutic target in Parkinson's disease. The replacement of the pyrazole core with a 1,2,4-oxadiazole ring led to compounds with longer durations of COMT inhibition. Specifically, a derivative was identified as a long-acting, purely peripheral inhibitor, currently under clinical evaluation for adjunct therapy in Parkinson's disease, showcasing the therapeutic potential of oxadiazole derivatives (Kiss et al., 2010).

Material Science Applications

Optoelectronic and Mechanical Properties

Derivatives of the compound have been studied for their optoelectrical, morphological, and mechanical properties to assess their suitability as active or electron transport layers in polymer light-emitting diodes (PLEDs). Nanocomposites of nitrophenyl-supported poly(1,3,4-oxadiazoles) displayed promising optoelectronic properties, indicating potential applications in semiconducting packaging and device fabrication (Kaippamangalath et al., 2016).

Chemical Synthesis and Reactivity

Novel Heterocyclic Derivatives

Research into the synthesis of new modified aza heterocycles based on oxadiazoles has expanded the chemical diversity and potential applications of these compounds in various fields. Such efforts highlight the versatility of oxadiazole derivatives in synthesizing compounds with potentially useful physical and chemical properties (Tyrkov, 2006).

Explosive Materials

Energetic Material Synthesis

The synthesis of fused, tricyclic pyridine-based energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, from derivatives similar to the queried compound, demonstrates their application in developing high-density, energetic materials with potential use in explosives (Ma et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-methyl-3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c1-9-4-5-10(7-12(9)18(19)20)14-16-13(17-21-14)11-3-2-6-15-8-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIOXVKXEPBBAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

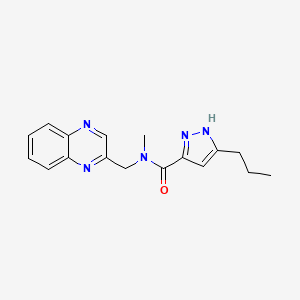

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)

![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

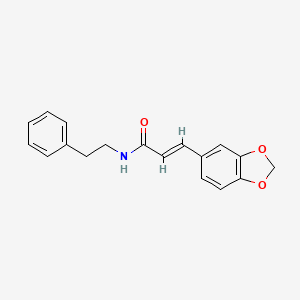

![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5521156.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

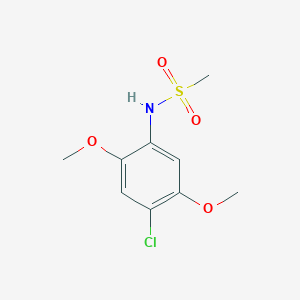

![4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5521186.png)

![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)